Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-, commonly known as A-161906, is a synthetic biaryl hydroxamate compound characterized by its ultra-potent in vitro inhibition of histone deacetylases (HDACs). Originally discovered through high-throughput screening as a complete small-molecule mimetic of transforming growth factor-beta (TGF-beta), it induces robust G1-S cell cycle arrest and p21waf1/cip1 expression without directly binding TGF-beta receptors [1]. For procurement and material selection, A-161906 serves as a critical biochemical tool compound. It provides a structurally simplified, non-chiral scaffold compared to natural product inhibitors, making it a highly tractable baseline for engineering novel zinc-binding groups and studying epigenetic regulation in oncology models [2].
While buyers may default to widely available clinical HDAC inhibitors like Vorinostat (SAHA) or natural products like Trichostatin A (TSA), these generic substitutes fail to replicate the specific utility of A-161906 in two key areas. First, A-161906 was explicitly validated for its complete downstream TGF-beta mimetic activity, a profile not uniformly guaranteed by other broad-spectrum HDAC inhibitors, making it indispensable for bypassing mutated TGF-beta receptors in specific carcinoma lines [1]. Second, from a medicinal chemistry perspective, A-161906 possesses a well-documented pharmacokinetic lability inherent to its specific biaryl ether hydroxamate structure. This exact lability makes it the required negative-control baseline when validating the in vivo stability of next-generation non-hydroxamate bioisosteres, such as alpha-ketoamides; substituting it with a more stable clinical drug would obscure the metabolic differentiation of the new zinc-binding group [2].
In biochemical assays, A-161906 demonstrates exceptional potency, achieving an IC50 of 9 nM against HDAC enzymes. This is significantly more potent than the standard clinical benchmark, SAHA (Vorinostat), which typically exhibits IC50 values in the ~195-205 nM range under comparable assay conditions [1].
| Evidence Dimension | In vitro HDAC IC50 |
| Target Compound Data | 9 nM |
| Comparator Or Baseline | SAHA (~196-205 nM) |
| Quantified Difference | ~20-fold higher in vitro potency |
| Conditions | Biochemical HDAC inhibition assay |
Allows researchers to achieve complete target engagement at significantly lower concentrations in cellular assays, minimizing off-target toxicity.
A-161906 was designed to mimic the pharmacophore of the natural product Trichostatin A (TSA) while eliminating its synthetic bottlenecks. By utilizing a simplified biaryl ether carbon chain, A-161906 maintains single-digit nanomolar potency (IC50 = 9 nM) despite lacking the complex keto group and adjacent chiral center required in TSA [1].
| Evidence Dimension | Structural complexity and chiral centers |
| Target Compound Data | 0 chiral centers (simplified biaryl ether) |
| Comparator Or Baseline | TSA (contains adjacent chiral center and keto group) |
| Quantified Difference | Complete elimination of stereochemical synthesis requirements |
| Conditions | Scaffold design for medicinal chemistry |
Provides a highly scalable, synthetically accessible starting material for generating large libraries of HDAC inhibitor analogs.
In mink lung epithelial cells transfected with a PAI-1 promoter/luciferase construct, A-161906 acts as a complete TGF-beta agonist, inducing G1-S checkpoint arrest and p21waf1/cip1 expression. Crucially, it achieves this downstream signaling without displacing labeled TGF-beta from its receptors, allowing it to arrest the growth of cells that possess mutations in TGF-beta receptors I or II [1].
| Evidence Dimension | Growth arrest in TGF-beta receptor-mutated cells |
| Target Compound Data | Induces G1-S arrest |
| Comparator Or Baseline | Recombinant TGF-beta (fails to arrest receptor-mutated cells) |
| Quantified Difference | Bypasses receptor-level resistance |
| Conditions | Carcinoma cell lines with TGF-beta receptor I/II mutations |
Essential for researchers needing to activate TGF-beta-dependent tumor suppressor pathways in receptor-deficient cell lines.
While A-161906 is highly potent in vitro, its hydroxamic acid moiety exhibits rapid in vivo clearance, resulting in marginal antitumor effects in flank models. This well-characterized lability makes A-161906 the definitive baseline comparator for subsequent alpha-ketoamide derivatives, which replaced the hydroxamate to achieve measurable in vivo tumor growth inhibition while retaining low-nanomolar (IC50 ~3 nM) potency [1].
| Evidence Dimension | In vivo efficacy and stability |
| Target Compound Data | Marginal in vivo antitumor effect (hydroxamate lability) |
| Comparator Or Baseline | Alpha-ketoamide analogs (measurable in vivo tumor reduction) |
| Quantified Difference | Establishes the exact stability gap required for optimization |
| Conditions | In vivo flank tumor growth model |
Procurement of A-161906 is necessary as a control compound when validating the pharmacokinetic improvements of novel zinc-binding groups.
A-161906 is directly indicated for activating PAI-1 and p21 pathways in cellular models where recombinant TGF-beta is ineffective due to receptor I/II mutations [1].
In medicinal chemistry workflows, this compound serves as the required hydroxamate baseline when engineering and validating the metabolic stability of novel non-hydroxamate HDAC inhibitors (e.g., thiols, alpha-ketoamides) [2].
It is deployed as a positive control in biochemical assays requiring sub-10 nM Class I/II HDAC inhibition, offering a more potent, non-chiral alternative to SAHA and TSA [1].